2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-
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Overview
Description
2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of various fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar nitrogen-containing bicyclic structure but with different ring sizes.
Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where specific structural features are crucial for biological activity.
Properties
CAS No. |
59175-22-3 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H15N/c1-10-8-12(2)9-13(12,14-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
QSIOSQHURMSPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CC2(C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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